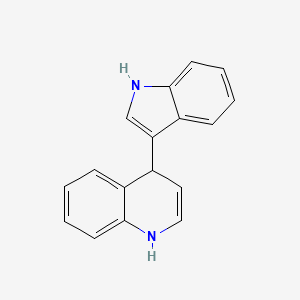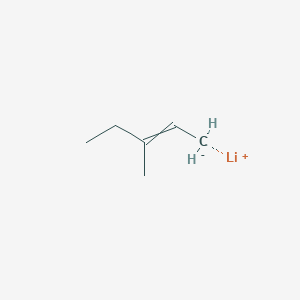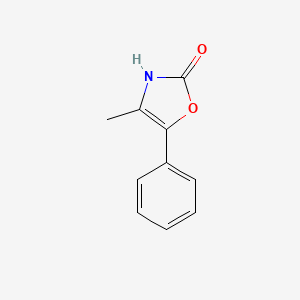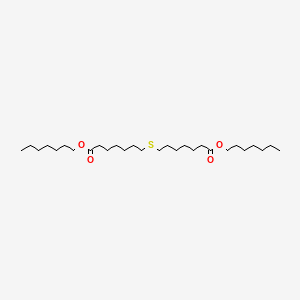
2-(Diethylamino)-2-oxoethyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-2-oxoethyl diethyl phosphate is an organophosphorus compound with the molecular formula C10H22NO4P. This compound is known for its unique chemical structure, which includes a diethylamino group, an oxoethyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethyl diethyl phosphate typically involves the reaction of diethyl phosphite with diethylaminoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-2-oxoethyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which have significant applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
2-(Diethylamino)-2-oxoethyl diethyl phosphate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-2-oxoethyl diethyl phosphate involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphate group can form coordination complexes with metal ions. These interactions enable the compound to exert its effects in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Diethylamino)-2-oxoethyl diethyl phosphate include:
- Diethyl phosphite
- Diethylaminoethanol
- Diethylphosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications .
Propriétés
Numéro CAS |
61131-13-3 |
|---|---|
Formule moléculaire |
C10H22NO5P |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
[2-(diethylamino)-2-oxoethyl] diethyl phosphate |
InChI |
InChI=1S/C10H22NO5P/c1-5-11(6-2)10(12)9-16-17(13,14-7-3)15-8-4/h5-9H2,1-4H3 |
Clé InChI |
NGFZPXKBMBZPRP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)COP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)

![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)




